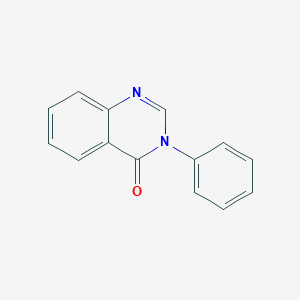

3-Phenylquinazolin-4(3h)-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIHFZPSLVDBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354859 | |

| Record name | 3-Phenylquinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16347-60-7 | |

| Record name | 3-Phenylquinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery of 3-Phenylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This technical guide delves into the historical discovery of a key member of this family, 3-Phenylquinazolin-4(3H)-one, tracing its origins from foundational synthetic methodologies to early investigations into its properties. This document provides a detailed look at the seminal experimental protocols, presents available quantitative data from early reports, and visualizes the fundamental chemical transformations that brought this important heterocyclic compound to light.

The Dawn of Quinazolinone Chemistry: The Niementowski Synthesis

The story of this compound begins with the broader discovery of the quinazolinone ring system. The first synthesis of a quinazolinone derivative is credited to Peter Griess in 1869, who reacted anthranilic acid with cyanogen. However, the most significant and enduring method for the synthesis of 4(3H)-quinazolinones was established by Polish chemist Stefan von Niementowski in 1895.[1] The Niementowski Quinazolinone Synthesis involves the condensation of an anthranilic acid with an amide at elevated temperatures.[2] This versatile reaction opened the door to the creation of a vast library of quinazolinone derivatives.

While Niementowski's original 1895 publication in Journal für Praktische Chemie detailed the synthesis of various quinazolinone derivatives, the specific synthesis of this compound using formanilide (N-phenylformamide) as the amide source is a direct application of his groundbreaking work. The reaction of anthranilic acid with formanilide provides the necessary phenyl group at the 3-position of the resulting quinazolinone ring.

Foundational Synthetic Protocols

The early synthesis of this compound was rooted in the classical Niementowski reaction. Below are detailed experimental protocols reconstructed from the principles outlined in early literature.

Classical Niementowski Synthesis of this compound

Objective: To synthesize this compound via the thermal condensation of anthranilic acid and formanilide.

Reactants:

-

Anthranilic acid

-

Formanilide (N-phenylformamide)

Procedure:

-

A mixture of anthranilic acid and a slight excess of formanilide is placed in a reaction vessel equipped with a condenser.

-

The mixture is heated in an oil bath to a temperature of 130-150°C.

-

The reaction is maintained at this temperature for several hours. The progress of the reaction can be monitored by the evolution of water.

-

Upon completion, the reaction mixture is cooled to room temperature, during which the product typically solidifies.

-

The solid mass is then triturated with a suitable solvent, such as ethanol, to remove unreacted starting materials and byproducts.

-

The crude product is collected by filtration and purified by recrystallization from a suitable solvent, typically ethanol or acetic acid, to yield crystalline this compound.

Reaction Workflow:

Quantitative Data from Early Syntheses

| Product | Reactants | Method | Reaction Time | Yield (%) | Melting Point (°C) |

| 4(3H)-Quinazolinone | Anthranilic Acid, Formamide | Conventional Heating (150-160°C) | 8 hours | 61 | 214-216 |

| 4(3H)-Quinazolinone | Anthranilic Acid, Formamide | Conventional Heating (130-135°C) | 2 hours | 96 | 214-216 |

| This compound | Anthranilic Acid, Formanilide | Classical Niementowski | Several hours | Moderate (Est.) | ~156-160 |

Early Biological Investigations: The Emergence of a Pharmacophore

While the initial discovery of this compound was driven by chemical curiosity, the broader quinazolinone class soon attracted attention for its biological activities. Early pharmacological studies in the mid-20th century began to uncover the potential of these compounds, particularly as sedative-hypnotics. This line of inquiry famously led to the synthesis and discovery of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), a potent sedative and hypnotic drug.

The hypnotic activity of certain quinazolinone derivatives was found to be associated with their ability to modulate the activity of GABAA receptors in the central nervous system, although the precise mechanisms were not fully understood at the time. This early research laid the groundwork for the future development of a wide range of biologically active quinazolinones.

Signaling Pathway Context: GABAergic Modulation

While detailed signaling pathway diagrams for the earliest quinazolinones are not available from historical literature, the later-understood mechanism of action for sedative-hypnotic quinazolinones like methaqualone involves the potentiation of GABAergic neurotransmission. The following diagram illustrates a simplified representation of this pathway.

Conclusion

The discovery of this compound, rooted in the pioneering work of Stefan von Niementowski, marked a significant step in the exploration of heterocyclic chemistry. The simplicity and versatility of the Niementowski synthesis provided a practical route to this and many other quinazolinone derivatives, paving the way for extensive investigation into their chemical and biological properties. The early observations of sedative-hypnotic effects within this class of compounds foreshadowed the immense therapeutic potential of the quinazolinone scaffold, a potential that continues to be realized in the development of new drugs for a multitude of diseases. This historical journey underscores the importance of fundamental synthetic chemistry in laying the foundation for future pharmacological breakthroughs.

References

Early Investigations into Quinazolinone Scaffolds: A Technical Guide

This technical guide provides a comprehensive overview of the foundational research on quinazolinone compounds, charting their journey from initial synthesis to the discovery of their significant biological activities. Aimed at researchers, scientists, and professionals in drug development, this document details the seminal discoveries, key synthetic methodologies, and early pharmacological evaluations that established quinazolinones as a crucial scaffold in medicinal chemistry.

The Genesis of the Quinazoline Core

The story of quinazolinone chemistry begins in the latter half of the 19th century. The first derivative of the quinazoline heterocyclic system was synthesized by Peter Griess in 1869.[1] A major step forward occurred in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself.[1][2] Their method involved the decarboxylation of the corresponding 2-carboxy derivative.[1] Shortly thereafter, in 1903, Siegmund Gabriel developed a more efficient synthesis starting from o-nitrobenzylamine.[1][2] The name "quinazoline" was ultimately proposed by Widdege.[1]

Methaqualone: A Landmark Synthetic Quinazolinone

One of the most notable early synthetic quinazolinones is methaqualone. First synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during research into new antimalarial agents, its sedative-hypnotic properties were identified in 1955.[3] It was patented in the United States in 1962 and by 1965 became a widely prescribed sedative in Britain.[3] In the U.S., it was manufactured under the trade name Quaalude.[3][4][5]

Synthesis of Methaqualone

The synthesis of methaqualone is relatively straightforward, which contributed to its widespread production.[4][5] Early and common synthetic routes generally involve one or two-step processes.[4][5][6]

Experimental Protocol: One-Step Synthesis from N-Acetylanthranilic Acid

A common laboratory synthesis involves the reaction of N-acetylanthranilic acid with o-toluidine.[7]

-

Reaction Setup: N-acetylanthranilic acid and o-toluidine are refluxed together.[6] Acetic acid or acetic anhydride can be used as the solvent and acetylating agent.[6]

-

Dehydration: A dehydrating agent, such as polyphosphoric acid or phosphorus trichloride, is added to facilitate the cyclization by removing water.[6]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and treated with a basic solution to neutralize the acid. The crude methaqualone precipitates and is collected by filtration.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure methaqualone.[6]

DOT Script for Methaqualone Synthesis

Mechanism of Action and Biological Data

Methaqualone acts as a central nervous system depressant.[6] Its primary mechanism of action is as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[3] This action is similar to that of barbiturates.[6] Due to its high potential for abuse and dependence, methaqualone was withdrawn from the market in many countries and is now a controlled substance.[3][4][5]

| Compound | Trade Name | Formulation | Primary Use |

| Methaqualone | Quaalude, Mandrax | 250 mg tablet | Sedative-hypnotic |

Naturally Occurring Quinazolinones: Vasicine and Febrifugine

Long before the laboratory synthesis of quinazolinones, nature had already produced this scaffold in the form of alkaloids.

Vasicine: A Bronchodilator from Adhatoda vasica

Vasicine, also known as peganine, is a quinazoline alkaloid first isolated from the Indian shrub Adhatoda vasica (now Justicia adhatoda).[1][8] For centuries, extracts from this plant have been used in traditional Indian medicine as an expectorant and for treating respiratory ailments.[1] Vasicine has demonstrated bronchodilatory and respiratory stimulant effects.[8] Interestingly, vasicine has a cardiac-depressant effect, while its natural oxidized form, vasicinone, is a weak cardiac stimulant.[8]

Experimental Protocol: Extraction of Vasicine from Adhatoda vasica

The following is a general procedure for the extraction of vasicine:

-

Extraction: Dried and pulverized leaves of Adhatoda vasica are extracted with an alcohol, such as methanol or ethanol, at ambient temperature.[9]

-

Acid-Base Treatment: The alcoholic extract is concentrated, and the residue is treated with a dilute aqueous acid (e.g., 2% sulfuric acid or an organic acid like citric acid) to protonate the alkaloids, making them water-soluble.[9]

-

Solvent Partitioning: The acidic aqueous solution is washed with a nonpolar organic solvent to remove impurities.

-

Basification and Extraction: The aqueous layer is then basified with ammonia or another base to deprotonate the vasicine, which is then extracted into an organic solvent like chloroform.[9]

-

Isolation: The organic extract is concentrated to yield crude total alkaloids, from which vasicine can be further purified, often by crystallization as a salt (e.g., vasicine hydrochloride).[9]

DOT Script for Vasicine Extraction Workflow

Febrifugine: An Antimalarial Alkaloid

Febrifugine is another crucial naturally occurring quinazolinone, first identified as the active component of the Chinese herb Chang Shan (Dichroa febrifuga).[10] Traditional Chinese medicine has used this plant for centuries to treat fevers associated with malaria.[10][11] Purified febrifugine displayed potent antimalarial activity, being significantly more active than quinine in early animal model studies.[11]

Experimental Protocol: In Vitro Antimalarial Assay

The activity of early quinazolinone compounds like febrifugine was assessed against Plasmodium species. A general protocol for an in vitro drug susceptibility assay is as follows:

-

Parasite Culture: Chloroquine-sensitive and resistant strains of P. falciparum are cultured in human erythrocytes in a suitable culture medium.[11]

-

Drug Preparation: The test compound (e.g., febrifugine) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.

-

Incubation: The parasite cultures are incubated with the different drug concentrations in microtiter plates for a defined period (e.g., 48-72 hours).

-

Assessment of Parasite Growth: Parasite growth inhibition is quantified. Early methods relied on microscopic examination of Giemsa-stained smears to determine parasitemia. Later methods incorporated the measurement of the uptake of radiolabeled precursors (e.g., [³H]-hypoxanthine) by the parasites.

-

Data Analysis: The concentration of the drug that inhibits parasite growth by 50% (IC₅₀) is determined by plotting the percentage of growth inhibition against the drug concentration.

| Compound | Target | IC₅₀ (D6 Strain) | IC₅₀ (W2 Strain) |

| Febrifugine | P. falciparum | Data Not Available | Data Not Available |

| Chloroquine | P. falciparum | Varies by study | Varies by study |

Mechanism of Action of Febrifugine

Despite its potent antimalarial activity, the clinical development of febrifugine was hampered by its toxicity, particularly liver toxicity.[10][12] More recent studies have elucidated its mechanism of action, which is distinct from many other antimalarials. Febrifugine and its synthetic analog, halofuginone, inhibit prolyl-tRNA synthetase (PRS).[13] This inhibition leads to an accumulation of uncharged tRNApro, mimicking proline starvation and disrupting protein synthesis in the parasite.[13]

DOT Script for Febrifugine's Mechanism of Action

Early Exploration of Broader Biological Activities

Following the discovery of the sedative-hypnotic and antimalarial properties of quinazolinones, researchers began to explore the broader therapeutic potential of this scaffold. Early studies, though often preliminary, screened quinazolinone derivatives for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticonvulsant effects.[14][15][16][17] These initial explorations laid the groundwork for the eventual development of quinazoline-based drugs for various indications, including cancer (e.g., gefitinib, lapatinib).[2]

This early work on both synthetic and natural quinazolinones was instrumental in establishing the versatility and pharmacological importance of this heterocyclic system, paving the way for decades of subsequent research and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. Methaqualone - Wikipedia [en.wikipedia.org]

- 4. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. erowid.org [erowid.org]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. Synthesis of methaqualone and its diphasic titration in pure and tablet forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasicine - Wikipedia [en.wikipedia.org]

- 9. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]

- 10. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide to 3-Phenylquinazolin-4(3H)-one: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylquinazolin-4(3H)-one is a key heterocyclic compound forming the structural backbone of numerous biologically active molecules. Its versatile chemical nature and the broad pharmacological potential of its derivatives have established it as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis methodologies, spectral data, and an exploration of the biological activities associated with its structural class. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the quinazolinone framework.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is sparingly soluble in water but demonstrates good solubility in various organic solvents, including ethers, ketones, and chlorinated hydrocarbons.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀N₂O | [2] |

| Molecular Weight | 222.25 g/mol | [2] |

| Melting Point | 135-136 °C | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Low solubility in water; Soluble in ethers, ketones, and chlorinated hydrocarbons. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established routes, primarily utilizing anthranilic acid or its derivatives as starting materials. Below are detailed protocols for two common synthetic methods.

Synthesis from Anthranilic Acid and Formamide (Niementowski Reaction)

This method involves the condensation of anthranilic acid with formamide, which serves as both a reactant and a solvent. The reaction proceeds through the formation of an intermediate o-amidobenzamide, followed by cyclization.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine anthranilic acid (1 equivalent) and an excess of formamide (e.g., 5 equivalents).

-

Heating: Heat the mixture under reflux using a heating mantle or sand bath at a temperature of 150-160°C for 8 hours or at 130-135°C for 2 hours.[3]

-

Microwave-Assisted Alternative: For a more rapid synthesis, the reaction mixture can be subjected to microwave irradiation at 170°C for 10 minutes.[3]

-

Work-up: After cooling, the reaction mixture is poured into crushed ice to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as methanol or ethanol to yield pure this compound.

DOT Script for Synthesis Workflow from Anthranilic Acid:

Caption: Synthesis of this compound from Anthranilic Acid.

Multi-step Synthesis from Anthranilic Acid via Benzoylation

This route involves the initial benzoylation of anthranilic acid, followed by conversion to an acid chloride and subsequent cyclization with a nitrogen source.

Experimental Protocol:

-

Benzoylation: React anthranilic acid with benzoyl chloride at room temperature for 45 minutes to form 2-benzamidobenzoic acid.[4]

-

Acid Chloride Formation: Treat the 2-benzamidobenzoic acid with thionyl chloride (SOCl₂) and reflux for 8 hours to produce 2-benzamidobenzoyl chloride.[4]

-

Cyclization: The crude acid chloride is then reacted with a suitable nitrogen source (e.g., ammonia or a primary amine) to yield the corresponding 3-substituted-quinazolin-4(3H)-one. For the synthesis of the parent compound, reaction with ammonia would be required. A related microwave-assisted method involves reacting the acid chloride with hydrazine or thiourea in DMF with potassium carbonate at 135°C for 4 minutes.[4]

-

Purification: The final product is purified by recrystallization from an appropriate solvent.

Spectral Data and Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectral Data for this compound and Related Analogs

| Technique | Data | Reference(s) |

| ¹H NMR | Data for 2-phenylquinazolin-4(3H)-one (DMSO-d₆, 500 MHz) δ: 12.59 (s, 1H), 8.24 – 8.15 (m, 3H), 7.85 (td, J = 7.8, 7.2, 1.4 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.64 – 7.50 (m, 4H). | [5] |

| ¹³C NMR | Data for 2-phenylquinazolin-4(3H)-one (DMSO-d₆, 126 MHz) δ: 162.74, 152.78, 149.19, 135.08, 133.18, 131.87, 129.08, 128.24, 127.98, 127.06, 126.33, 121.44. | [5] |

| ¹³C NMR | Data for 3-phenyl-4(3H)-quinazolinone (Chloroform-d): Tentative assignments available. | [2] |

| IR (KBr) | Characteristic peaks for derivatives include C=O stretching (amide) around 1672 cm⁻¹, C=N stretching around 1672 cm⁻¹, C-N stretching around 1338 cm⁻¹, and aromatic C=C stretching at 1471 and 1614 cm⁻¹. | [6] |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight. | [6] |

Biological Activities and Potential Applications

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. While much of the research has focused on substituted analogs, the core this compound structure provides the foundation for these activities.

Anticancer Activity

Numerous derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain thiazole-containing derivatives have shown high cytotoxic activities against PC3, MCF-7, and HT-29 cell lines, with IC₅₀ values in the micromolar range.[7] One study reported a derivative, A3, with an IC₅₀ of 10 µM against both PC3 and MCF-7 cells, and 12 µM against HT-29 cells.[7]

Antibacterial and Antifungal Activity

The quinazolinone nucleus is associated with potent antimicrobial properties. Derivatives of this compound have been synthesized and shown to be effective against various bacterial and fungal strains.[7] Specifically, certain derivatives have exhibited selective and potent inhibitory activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL.[8]

Anti-inflammatory and Antiviral Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory and antiviral properties.[7] Some compounds have shown in vitro anti-inflammatory activity, as demonstrated by the denaturation of bovine serum albumin.[9][10] Additionally, certain quinazolinone derivatives have been reported to possess antiviral activity against a range of viruses, including respiratory and biodefense viruses.[11]

Mechanism of Action and Signaling Pathways

The diverse biological activities of quinazolinone derivatives are attributed to their ability to interact with various biological targets. While the specific mechanisms of the parent this compound are less explored, studies on its derivatives provide insights into potential pathways. A notable derivative, 3-phenethyl-2-phenylquinazolin-4(3H)-one, has been shown to inhibit breast cancer cell motility, energy metabolism, and proliferation by inactivating the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[12]

DOT Script for a Potential Signaling Pathway:

Caption: Potential inhibitory action on the EGFR/PI3K/Akt pathway.

Crystal Structure and Molecular Geometry

The three-dimensional conformation of this compound derivatives has been elucidated through X-ray crystallography. In a study of 3-(4-chlorophenyl)quinazolin-4(3H)-one, the quinazoline unit was found to be essentially planar. The dihedral angle between the quinazoline ring system and the substituted phenyl ring is a key structural feature.[13] In the crystal lattice, molecules can be linked by intermolecular hydrogen bonds, forming distinct packing arrangements.

Table 3: Crystal Data for a this compound Derivative

| Parameter | 3-(4-Chlorophenyl)quinazolin-4(3H)-one | Reference(s) |

| Molecular Formula | C₁₄H₉ClN₂O | [13] |

| Molecular Weight | 256.68 | [13] |

| Crystal System | Monoclinic | [13] |

| Space Group | P2₁/c | [13] |

| a (Å) | 16.9531 (8) | [13] |

| b (Å) | 3.9290 (3) | [13] |

| c (Å) | 17.2740 (8) | [13] |

| β (°) | 91.626 (3) | [13] |

| V (ų) | 1150.14 (12) | [13] |

| Z | 4 | [13] |

Conclusion

This compound represents a cornerstone scaffold in the field of medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have led to the development of a vast library of derivatives with a wide array of pharmacological activities. This technical guide has summarized the fundamental properties of the parent compound, providing a valuable resource for researchers. Further investigation into the specific biological targets and mechanisms of action of the unsubstituted this compound may unveil new therapeutic opportunities and guide the rational design of next-generation quinazolinone-based drugs.

References

- 1. chembk.com [chembk.com]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new this compound derivatives as potent antibacterial agents effective against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-(4-Chlorophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenylquinazolin-4(3H)-one: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Phenylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and visualizes its role in relevant biological pathways.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound with a white to light yellow appearance.[1] It is characterized by its aromatic nature and is sparingly soluble in water but shows good solubility in various organic solvents such as ethers, ketones, and chlorinated hydrocarbons.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound. It is important to note that some variations in reported values exist in the literature, which may be attributed to different experimental conditions or purities of the samples.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀N₂O | [2][3][4] |

| Molecular Weight | 222.24 g/mol | [2][3][4] |

| Melting Point | 138-140 °C | [2][3][4] |

| 143-145 °C | [5] | |

| 156-160 °C | [1] | |

| Boiling Point | 391.1 °C at 760 mmHg | [2] |

| Density | 1.19 g/cm³ | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Low in water; Soluble in ethers, ketones, and chlorinated hydrocarbons | [1] |

Table 1: Physical and Chemical Properties of this compound

Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common approach involves the condensation of anthranilic acid with an appropriate phenyl-containing reagent. Below is a generalized experimental protocol synthesized from various literature procedures.[5][6][7]

General Synthesis of this compound

This protocol describes a one-pot synthesis from anthranilic acid, an orthoester, and an amine.

Materials:

-

Anthranilic acid

-

Triethyl orthoformate

-

Aniline

-

Microwave reactor (optional, can be adapted for conventional heating)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine anthranilic acid (1 equivalent), triethyl orthoformate (1.2 equivalents), and aniline (1 equivalent).

-

Solvent and Catalyst: Add a catalytic amount of glacial acetic acid. For microwave-assisted synthesis, the reaction can often be performed solvent-free. For conventional heating, ethanol can be used as a solvent.

-

Reaction Conditions:

-

Microwave Synthesis: Heat the mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-20 minutes).[5]

-

Conventional Synthesis: Reflux the mixture in ethanol for several hours (e.g., 3-6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product. If not, concentrate the reaction mixture under reduced pressure.

-

Wash the crude product with a suitable solvent (e.g., cold ethanol or n-hexane) to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][8][9]

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development. These activities include anticancer, anti-inflammatory, antibacterial, and antiviral properties.[10] Of particular interest is their emerging role as inhibitors of key signaling pathways implicated in cancer.

Inhibition of Cancer-Related Signaling Pathways

Several studies have highlighted the potential of this compound derivatives to target critical pathways in cancer progression. For instance, certain derivatives have been shown to inhibit the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) and Epidermal Growth Factor Receptor (EGFR) signaling pathways in breast cancer cells.[11] Furthermore, novel 3-phenylquinazolin-2,4(1H,3H)-diones have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met Tyrosine Kinases (c-Met-TK).[12]

The following diagrams illustrate the general workflow for the synthesis of this compound and its inhibitory action on key cancer signaling pathways.

Caption: General workflow for the synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:16347-60-7 | Chemsrc [chemsrc.com]

- 3. 3-PHENYL-4-[3H]QUINAZOLINONE | 16347-60-7 [chemicalbook.com]

- 4. fishersci.ie [fishersci.ie]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of the 3-Phenylquinazolin-4(3H)-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core, a fused heterocyclic system, has long been a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its diverse derivatives, the 3-phenylquinazolin-4(3H)-one moiety has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of this versatile scaffold. It aims to serve as a comprehensive resource, detailing key findings, experimental methodologies, and the underlying molecular mechanisms of action to facilitate further research and drug development endeavors.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action often involve the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][4] Novel quinazolinone-chalcone derivatives have been shown to induce apoptosis in human colon cancer cells (HCT-116) by significantly inhibiting the PI3K/Akt/mTOR signaling cascade.[5] This inhibition leads to the downregulation of downstream effectors, ultimately resulting in programmed cell death.[5] Some dimorpholinoquinazoline-based derivatives have also been identified as potent inhibitors of this pathway, demonstrating cytotoxicity in the low and sub-micromolar range and inhibiting the phosphorylation of Akt, mTOR, and S6K.[1][3]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[6][7] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a well-established therapeutic target.[6] The quinazoline scaffold is a key component of several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib.[6][8] Numerous novel this compound derivatives have been developed as potent EGFR inhibitors, with some exhibiting greater efficacy than existing drugs.[9] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and downstream signaling.[10] Some have also been identified as allosteric inhibitors, binding to a site adjacent to the ATP-binding pocket.[8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolinone-thiazol hybrid (A3) | PC3 (Prostate) | 10 | [11] |

| Quinazolinone-thiazol hybrid (A3) | MCF-7 (Breast) | 10 | [11] |

| Quinazolinone-thiazol hybrid (A3) | HT-29 (Colon) | 12 | [11] |

| 6-iodo-2-methylquinazolin-4-(3H)-one (3d) | HeLa (Cervical) | 10 | [12] |

| 6-iodo-2-methylquinazolin-4-(3H)-one (3e) | T98G (Glioblastoma) | 12 | [12] |

| 6-iodo-2-methylquinazolin-4-(3H)-one (3h) | T98G (Glioblastoma) | 22 | [12] |

| 6-iodo-2-methylquinazolin-4-(3H)-one (3a) | HL60 (Leukemia) | 21 | [12] |

| 6-iodo-2-methylquinazolin-4-(3H)-one (3a) | U937 (Lymphoma) | 30 | [12] |

| Fluoroquinazolinone (G) | MCF-7 (Breast) | 0.44 ± 0.01 | [9] |

| Fluoroquinazolinone (E) | MDA-MBA-231 (Breast) | 0.43 ± 0.02 | [9] |

| 3-phenylquinazolin-2,4(1H,3H)-dione (3c) | HCT-116 (Colorectal) | 1.184 | [13] |

| 3-phenylquinazolin-2,4(1H,3H)-dione (3e) | HCT-116 (Colorectal) | 3.403 | [13] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[14][15][16]

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The lipophilicity of the compounds, influenced by various substituents, appears to play a role in their ability to penetrate bacterial cell walls.[17]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 27 | S. aureus (including MRSA) | ≤0.5 | [18] |

| VMA-17-04 | S. aureus | 16 | [17] |

| VMA-13-05 | S. aureus | 64 | [17] |

| VMA-17-01 | S. aureus | 32 | [17] |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Several this compound derivatives have exhibited significant anti-inflammatory properties in preclinical models.[19]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), which are key to the synthesis of prostaglandins.

In Vivo Anti-inflammatory Assessment

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[20][21][22] This model allows for the assessment of a compound's ability to reduce edema, a hallmark of acute inflammation.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the advancement of research. This section provides protocols for key in vitro and in vivo assays used to evaluate the biological activities of this compound derivatives.

Synthesis of 2,3-disubstituted-4(3H)-quinazolinones

A common synthetic route to 2,3-disubstituted-4(3H)-quinazolinones starts from anthranilic acid.[23][24][25]

Procedure:

-

Formation of 2-Phenyl-3,1-benzoxazin-4-one: Anthranilic acid is reacted with an acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine. The intermediate N-acyl anthranilic acid cyclizes upon heating to form the benzoxazinone.[26]

-

Formation of the Quinazolinone Ring: The 2-phenyl-3,1-benzoxazin-4-one is then reacted with a primary amine (e.g., aniline or a substituted aniline) in a solvent such as glacial acetic acid under reflux. The amine attacks the carbonyl group, leading to ring-opening and subsequent recyclization to form the final 2,3-disubstituted-4(3H)-quinazolinone.[23]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[27][28]

Materials:

-

96-well cell culture plates

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[29]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[28]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[28][29]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[30][31]

Materials:

-

Bacterial and/or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Sterile cork borer

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (solvent)

Procedure:

-

Preparation of Agar Plates: Prepare the agar medium, sterilize it, and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Inoculate the surface of the agar plates uniformly with the test microorganism.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to the respective wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard animal model to screen for acute anti-inflammatory activity.[20][21][22]

Materials:

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in saline

-

This compound derivatives (formulated for oral or intraperitoneal administration)

-

Positive control (e.g., Indomethacin)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals and divide them into groups (control, standard, and test compound groups).

-

Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The extensive research into its anticancer, antimicrobial, and anti-inflammatory properties has yielded a wealth of data, highlighting its potential to address significant unmet medical needs. The ability of these compounds to modulate key signaling pathways, such as PI3K/Akt/mTOR and EGFR, underscores their potential for targeted cancer therapy.

Future research should focus on optimizing the structure-activity relationships of this scaffold to enhance potency and selectivity for specific biological targets. Further elucidation of the molecular mechanisms of action will be crucial for rational drug design and identifying potential biomarkers for patient stratification. The continued exploration of the this compound scaffold holds great promise for the discovery of next-generation therapeutics.

References

- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 18. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

- 20. researchgate.net [researchgate.net]

- 21. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. benchchem.com [benchchem.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. bds.berkeley.edu [bds.berkeley.edu]

- 30. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 31. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

An In-depth Technical Guide to 3-Phenylquinazolin-4(3H)-one Derivatives and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold, a fused heterocyclic system, is a prominent pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities. Among its numerous derivatives, the 3-phenylquinazolin-4(3H)-one core has garnered significant attention due to its potent and diverse pharmacological effects. These compounds have been extensively investigated for their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of this compound derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is versatile, with several established methods. A common and efficient approach involves a multi-step synthesis commencing from anthranilic acid.

General Synthetic Pathway

A widely employed synthetic route is the condensation of anthranilic acid with an appropriate acylating or cyclizing agent, followed by the introduction of the phenyl group at the N-3 position. One of the most common methods involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Experimental Protocol: General Synthesis of 2-Substituted-3-phenylquinazolin-4(3H)-ones

This protocol outlines a general procedure for the synthesis of 2-substituted-3-phenylquinazolin-4(3H)-ones, which is a common scaffold for further derivatization.

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

-

To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or acetic anhydride, add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, and then heat under reflux for 2-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the 2-substituted-4H-3,1-benzoxazin-4-one.

-

Filter the precipitate, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Substituted-3-phenylquinazolin-4(3H)-one

-

A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and aniline (1.1 equivalents) in a solvent such as glacial acetic acid or ethanol is heated under reflux for 4-8 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, and pour it into crushed ice.

-

The precipitated solid is filtered, washed with a dilute solution of sodium bicarbonate and then with water.

-

The crude product is dried and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents) to yield the pure 2-substituted-3-phenylquinazolin-4(3H)-one derivative.[2]

Biological Significance and Quantitative Data

This compound derivatives have demonstrated significant potential across a spectrum of therapeutic areas. The following sections detail their primary biological activities, supported by quantitative data from various studies.

Anticancer Activity

The anticancer potential of this compound derivatives is one of the most extensively studied areas. These compounds have shown potent cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected this compound Derivatives (IC₅₀ values in µM)

| Compound ID | 2-Substituent | 3-Substituent | Cell Line | IC₅₀ (µM) | Reference |

| A3 | 2-phenylthiazol-4-yl-ethyl | - | PC3 | 10 | [3] |

| MCF-7 | 10 | [3] | |||

| HT-29 | 12 | [3] | |||

| Compound 4 | Various | Phenyl | Caco-2 | 23.31 ± 0.09 | [4] |

| HepG2 | 53.29 ± 0.25 | [4] | |||

| MCF-7 | 72.22 ± 0.14 | [4] | |||

| Compound 9 | Various | Phenyl | Caco-2 | - | [4] |

| HepG2 | - | [4] | |||

| MCF-7 | - | [4] | |||

| Compound 3d | m,p-di-Cl-phenyl | - | HeLa | 10 | [1] |

| Compound 3e | - | - | T98G | 12 | [1] |

| Compound 3h | - | - | T98G | 22 | [1] |

| Compound 3a | - | - | HL60 | 21 | [1] |

| U937 | 30 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Derivatives of this compound have also exhibited promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Table 2: Antimicrobial Activity of Selected this compound Derivatives (MIC values in µg/mL)

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 4a | Staphylococcus aureus | 0.125-8 | [5] |

| 4c | Staphylococcus aureus | 0.125-8 | [5] |

| 4e | Staphylococcus aureus | 0.125-8 | [5] |

| 4f | Staphylococcus aureus | 0.125-8 | [5] |

| 4g | Staphylococcus aureus | 0.125-8 | [5] |

| 4i | Staphylococcus aureus | 0.125-8 | [5] |

| 4o | Staphylococcus aureus | 0.125-8 | [5] |

| 4p | Staphylococcus aureus | 0.125-8 | [5] |

| 3a | Staphylococcus aureus | 25.6 ± 0.5 | [6] |

| Bacillus subtilis | 24.3 ± 0.4 | [6] | |

| Pseudomonas aeruginosa | 30.1 ± 0.6 | [6] | |

| Escherichia coli | 25.1 ± 0.5 | [6] | |

| Aspergillus fumigatus | 18.3 ± 0.6 | [6] | |

| Saccharomyces cerevisiae | 23.1 ± 0.4 | [6] | |

| Candida albicans | 26.1 ± 0.5 | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several this compound derivatives have demonstrated potent anti-inflammatory effects in preclinical models, suggesting their potential for treating inflammatory disorders.

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |

| Compound A | 10 | 39 | - | [7] |

| Compound 4 | - | ≥80 | - | [8] |

| Compound 6 | - | ≥80 | - | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Anticonvulsant Activity

The this compound scaffold has been explored for its potential in treating central nervous system disorders, particularly epilepsy, with several derivatives showing significant anticonvulsant activity.

Table 4: Anticonvulsant Activity of Selected this compound Derivatives in the PTZ-Induced Seizure Model

| Compound ID | Dose (mg/kg) | Protection (%) | ED₅₀ (mg/kg) | Reference |

| 7a | 150 | 100 | - | [3] |

| 8b | 150 | 100 | - | [3] |

| 4b | - | Significant | - | [9] |

| 7b-f | - | Significant | - | [9] |

| 8a | - | Significant | - | [9] |

| 9b | - | Significant | - | [9] |

| 5f | - | - | 28.90 | [10] |

| 5b | - | - | 47.38 | [10] |

| 5c | - | - | 56.40 | [10] |

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

The PTZ model is a standard screening test for potential anticonvulsant drugs, particularly those that may act via the GABAergic system.

-

Animal Preparation: Use adult mice, acclimatized to the laboratory environment.

-

Compound Administration: Administer the test compounds intraperitoneally or orally at different doses. Control animals receive the vehicle.

-

PTZ Injection: After a predetermined time (e.g., 30-60 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg, subcutaneous).

-

Observation: Observe the animals for a period of 30 minutes for the onset and severity of seizures, typically graded using a standardized scoring system (e.g., Racine scale). Key parameters to record include the latency to the first seizure and the presence or absence of tonic-clonic seizures.

-

Data Analysis: Determine the percentage of animals protected from seizures in each group. The ED₅₀ (the dose that protects 50% of the animals from seizures) can be calculated.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives are attributed to their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Activity: EGFR Signaling Pathway

Many this compound derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways.

Anticonvulsant Activity: GABAa Receptor Modulation

The anticonvulsant effects of some this compound derivatives are mediated through their interaction with the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds can act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site (often the benzodiazepine binding site). This binding enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Anti-inflammatory Activity: NF-κB Signaling Pathway

The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Certain this compound derivatives can interfere with this pathway at various points, such as by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of the inhibitory IκBα protein and the subsequent translocation of NF-κB to the nucleus.[11][12][13]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the design of more potent and selective this compound derivatives.

-

Position 2: The nature of the substituent at the 2-position significantly influences the biological activity. Bulky and hydrophobic groups, as well as heterocyclic rings, have often been associated with enhanced anticancer and antimicrobial activities.

-

Position 3: The phenyl ring at the 3-position is crucial for the activity of many derivatives. Substitutions on this phenyl ring can modulate the potency and selectivity. For instance, electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions with the target protein.[14]

-

Quinazolinone Core: Modifications to the quinazolinone ring system, such as the introduction of substituents at positions 6, 7, or 8, can also impact the pharmacological profile. For example, halogen substitutions have been shown to enhance anticancer and anticonvulsant activities in some cases.[3]

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. A deeper understanding of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation drugs with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, inflammation, and neurological disorders.

References

- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new this compound derivatives as potent antibacterial agents effective against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and anticonvulsant activity of some quinazolin-4-(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources of Quinazolinone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of quinazolinone alkaloids, a class of heterocyclic compounds renowned for their diverse and potent biological activities. With over 200 naturally occurring analogues identified, these molecules are of significant interest in medicinal chemistry and drug discovery. This document details their origins in plants, fungi, and bacteria, presents quantitative data on their isolation, outlines detailed experimental protocols, and visualizes key processes to facilitate research and development.

Natural Sources of Quinazolinone Alkaloids

Quinazolinone alkaloids are synthesized by a wide array of organisms, from terrestrial flora to marine microorganisms. The structural diversity of these compounds is often reflective of their biological origin.

Plant Sources

Plants have historically been a primary source for the isolation of quinazolinone alkaloids. Several plant families are known to produce these compounds, with some of the most prominent examples listed below.

-

Acanthaceae: The medicinal plant Adhatoda vasica is a well-known producer of vasicine and its auto-oxidation product, vasicinone.[1][2] These alkaloids are recognized for their traditional use as an antiasthmatic, analgesic, and anti-inflammatory agents.[1]

-

Rutaceae: Various species within this family are known to synthesize a range of quinazolinone alkaloids.

-

Saxifragaceae: Dichroa febrifuga, a traditional Chinese medicinal herb, is the source of febrifugine and its isomer, isofebrifugine, which exhibit potent antimalarial properties.[3][4]

-

Zygophyllaceae: Peganum harmala is a source of several alkaloids, including those with a quinazolinone core.[2]

-

Brassicaceae: Isatis tinctoria (woad) is a source of the quinazolinone alkaloid tryptanthrin.[2]

-

Polygonaceae: Polygonum tinctorium is another plant from which tryptanthrin has been isolated.[2]

Fungal Sources

Fungi, particularly endophytic and marine-derived species, are emerging as a prolific source of structurally novel and biologically active quinazolinone alkaloids.[2]

-

Aspergillus sp. : Endophytic fungi such as Aspergillus nidulans, isolated from the leaves of the marine mangrove plant Rhizophora stylosa, have been shown to produce novel quinazolinone alkaloids like aniquinazolines A–D.[2][5] Aspergillus fumigatus, isolated from a marine fish, is a source of fumiquinazolines A-G.[6]

-

Penicillium sp. : The endophytic fungus Penicillium sp. HJT-A-6, isolated from Rhodiola tibetica, produces a new quinazolinone alkaloid named peniquinazolinone A.[2] Another species, Penicillium vinaceum, an endophyte from Crocus sativus, produces a unique quinazoline alkaloid with cytotoxic and antifungal activities.[2]

-

Cladosporium sp. : A mangrove-derived fungus, Cladosporium sp., has been found to produce glyantrypine.

Bacterial Sources

Actinomycetes, a phylum of Gram-positive bacteria, are also known producers of quinazolinone alkaloids.

-

Streptomyces sp. : A marine-derived actinobacterium, Streptomyces sp. CNQ-617, has led to the isolation of a new quinazolinone derivative, actinoquinazolinone.

Quantitative Data on Isolated Quinazolinone Alkaloids

The following tables summarize quantitative data concerning the yield, purity, and biological activity of selected naturally occurring quinazolinone alkaloids.

Table 1: Yield and Purity of Selected Quinazolinone Alkaloids from Natural Sources

| Alkaloid | Source | Starting Material | Yield | Purity | Reference |

| Vasicine | Adhatoda vasica leaves | 200 g powdered leaves and roots | Not specified | >90% (by HPLC) | [1] |

| Febrifugine | Dichroa febrifuga roots | 50 mg total alkaloids | 12 mg | >98.0% | [3] |

| Isofebrifugine | Dichroa febrifuga roots | 50 mg total alkaloids | 9 mg | >98.0% | [3] |

| Tryptanthrin | Isatis tinctoria leaves | Not specified | 0.56 to 16.74 x 10⁻³ % | Not specified | [7] |

Table 2: Biological Activity of Selected Quinazolinone Alkaloids

| Alkaloid | Biological Activity | Assay | Result | Reference |

| Aniquinazoline A | Brine shrimp toxicity | LD₅₀ | 1.27 μM | [2] |

| Aniquinazoline B | Brine shrimp toxicity | LD₅₀ | 2.11 μM | [2] |

| Aniquinazoline C | Brine shrimp toxicity | LD₅₀ | 4.95 μM | [2] |

| Aniquinazoline D | Brine shrimp toxicity | LD₅₀ | 3.42 μM | [2] |

| Fumiquinazolines A-G | Cytotoxicity | P388 cells | Moderate | [6] |

Experimental Protocols

The isolation and characterization of quinazolinone alkaloids from natural sources involve a series of systematic steps, from extraction to purification and structure elucidation.

General Alkaloid Extraction (Acid-Base Extraction)

A common strategy for extracting alkaloids, which are basic compounds, involves acid-base extraction.[8]

-

Acidic Extraction: The powdered plant or microbial material is macerated or percolated with an acidic aqueous solution (e.g., 1% HCl). This protonates the basic nitrogen atoms in the alkaloids, converting them into their salt forms, which are soluble in the aqueous medium.[8]

-

Filtration: The mixture is filtered to remove solid residues.

-

Basification: The acidic aqueous extract is then made alkaline by adding a base such as ammonium hydroxide (NH₄OH) to a pH of around 9. This deprotonates the alkaloid salts, converting them back to their free base forms, which are generally less soluble in water and more soluble in organic solvents.[8]

-

Solvent Extraction: The free base alkaloids are then extracted from the aqueous solution using an immiscible organic solvent like chloroform or dichloromethane.[8]

-

Concentration: The organic solvent containing the alkaloids is collected, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated under reduced pressure to yield a crude alkaloid extract.[2]

Chromatographic Separation and Purification

The crude extract, which is a mixture of various compounds, is subjected to chromatographic techniques for the isolation of individual alkaloids.

-

Column Chromatography (CC): This is a primary method for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system (mobile phase) of increasing polarity (e.g., a gradient of n-hexane to ethyl acetate) is passed through the column to separate the compounds based on their differential adsorption to the silica gel.[2]

-

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice due to its high resolution and efficiency. Reversed-phase HPLC, using a C18 column with a mobile phase gradient (e.g., acetonitrile and water), is commonly employed to isolate pure alkaloids from the fractions obtained from column chromatography.[2]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall structure of the molecule.

Biosynthesis of Quinazolinone Alkaloids

The biosynthesis of quinazolinone alkaloids typically involves the condensation of anthranilic acid with an amino acid, followed by a series of enzymatic modifications.

References

- 1. ijrdpl.com [ijrdpl.com]

- 2. Aniquinazolines A–D, Four New Quinazolinone Alkaloids from Marine-Derived Endophytic Fungus Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative separation of two isomeric antimalaria alkaloids febrifugine and isofebrifugine from Dichroa febrifuga roots by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Aniquinazolines A-D, four new quinazolinone alkaloids from marine-derived endophytic fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fumiquinazolines A–G, novel metabolites of a fungus separated from a Pseudolabrus marine fish - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Quantitative determination of the dual COX-2/5-LOX inhibitor tryptanthrin in Isatis tinctoria by ESI-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

Spectroscopic Profile of 3-Phenylquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenylquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of novel therapeutic agents based on the quinazolinone core. The information presented herein has been compiled from reputable scientific sources and is organized for clarity and ease of comparison.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 138-140 °C | [1] |

| CAS Number | 16347-60-7 |

Spectroscopic Data